
6-Bromo-2-propan-2-ylindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-propan-2-ylindazole (6-Br-2-P2I) is a heterocyclic compound of the indazole family. It has been the subject of increasing scientific research due to its promising biological activities, such as anti-inflammatory, anti-cancer, and anti-viral effects. 6-Br-2-P2I has been studied extensively in the laboratory and it has been found to be a versatile compound with potential applications in many areas.
Scientific Research Applications
6-Bromo-2-propan-2-ylindazole has been studied extensively for its potential applications in medicinal and biological research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral effects, making it a promising compound for the treatment of various diseases. In addition, 6-Bromo-2-propan-2-ylindazole has been used as a tool to study the effects of indazole compounds on cell signaling pathways. It has also been studied for its potential use as a drug delivery system, as its structure allows it to penetrate cell membranes and deliver drugs to specific target cells.
Mechanism of Action
Target of Action
6-Bromo-2-propan-2-ylindazole, also known as 6-bromo-2-isopropylindazole, is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Mode of Action
, which could suggest a similar mode of action for 6-Bromo-2-propan-2-ylindazole. The interaction with these targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
, it can be inferred that multiple pathways might be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Pharmacokinetics
, suggesting they may have favorable pharmacokinetic properties
Result of Action
, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level. These could potentially include inhibition of certain enzymes, alteration of cellular signaling pathways, and modulation of immune responses.
Advantages and Limitations for Lab Experiments
There are several advantages and limitations to using 6-Bromo-2-propan-2-ylindazole for lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it a convenient compound for use in experiments. In addition, it has a wide range of biological activities, making it a versatile compound for studying a variety of processes. However, there are also some limitations to using 6-Bromo-2-propan-2-ylindazole in experiments. For example, it is not very stable, making it difficult to store for long periods of time. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of future directions for 6-Bromo-2-propan-2-ylindazole research. One potential direction is to further investigate its anti-cancer and anti-inflammatory activities. In addition, further research could be done to investigate its potential use as a drug delivery system. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Finally, further research could be done to investigate the mechanism of action of 6-Bromo-2-propan-2-ylindazole and to identify novel targets for its therapeutic activity.
Synthesis Methods
6-Bromo-2-propan-2-ylindazole is synthesized through a three-step process involving a Friedel-Crafts acylation, a base-catalyzed cyclization, and a deprotonation. In the first step, a Friedel-Crafts acylation reaction is used to form the indazole ring. This is followed by a base-catalyzed cyclization, which forms the 6-Bromo-2-propan-2-ylindazole product. Finally, a deprotonation is used to deprotonate the 6-Bromo-2-propan-2-ylindazole product, completing the synthesis. The overall reaction is shown below:
Acyl chloride + Aniline → 6-Bromo-2-propan-2-ylindazole + HCl
properties
IUPAC Name |
6-bromo-2-propan-2-ylindazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)13-6-8-3-4-9(11)5-10(8)12-13/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOKAQAAJOXTOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C=CC(=CC2=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-propan-2-ylindazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

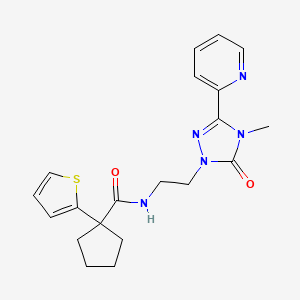
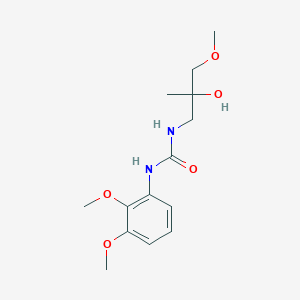
![(E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2392138.png)
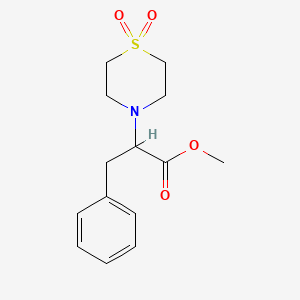
![2-chloro-N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]-6-methylpyridine-3-sulfonamide hydrochloride](/img/structure/B2392141.png)
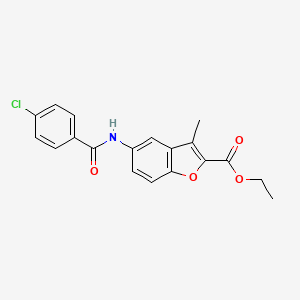
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2392146.png)

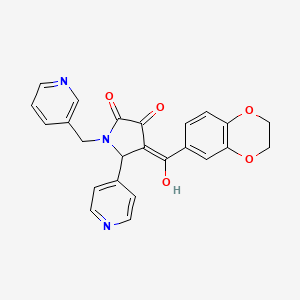
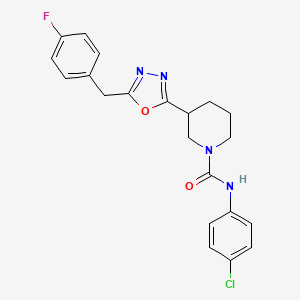
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2392153.png)
![N-benzyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2392154.png)
![N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2392155.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2392157.png)